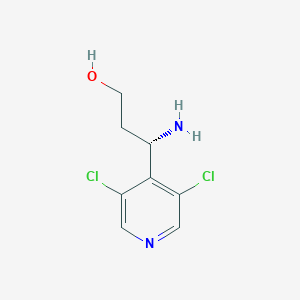

(3S)-3-Amino-3-(3,5-dichloro(4-pyridyl))propan-1-OL

CAS No.:

Cat. No.: VC17817757

Molecular Formula: C8H10Cl2N2O

Molecular Weight: 221.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10Cl2N2O |

|---|---|

| Molecular Weight | 221.08 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3,5-dichloropyridin-4-yl)propan-1-ol |

| Standard InChI | InChI=1S/C8H10Cl2N2O/c9-5-3-12-4-6(10)8(5)7(11)1-2-13/h3-4,7,13H,1-2,11H2/t7-/m0/s1 |

| Standard InChI Key | LKLIEWJYKIWFQV-ZETCQYMHSA-N |

| Isomeric SMILES | C1=C(C(=C(C=N1)Cl)[C@H](CCO)N)Cl |

| Canonical SMILES | C1=C(C(=C(C=N1)Cl)C(CCO)N)Cl |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Synonyms

The systematic IUPAC name “(3S)-3-amino-3-(3,5-dichloro(4-pyridyl))propan-1-ol” reflects its stereochemistry at the third carbon (S-configuration), the dichloropyridyl substituent, and the propanol backbone. Common synonyms may include descriptors such as 3,5-dichloro-4-pyridyl aminopropanol or (S)-3-amino-1-(3,5-dichloropyridin-4-yl)propan-1-ol, though no standardized trivial names are documented in the literature reviewed .

Molecular Formula and Mass

The molecular formula is C₈H₉Cl₂N₂O, yielding a molecular weight of 235.08 g/mol. Exact mass calculations (via isotopic distribution) align with 234.9964 Da for the most abundant isotopologue .

Structural Features

-

Pyridyl Core: A 4-pyridyl ring with chlorine substitutions at the 3- and 5-positions, enhancing electrophilicity and influencing hydrogen-bonding interactions.

-

Aminopropanol Side Chain: A three-carbon chain with a hydroxyl group at C1 and an amino group at C3, introducing both hydrophilic and basic functionalities.

-

Chirality: The S-configuration at C3 dictates stereoselective interactions in biological systems, a critical factor in drug design .

Synthesis and Manufacturing Pathways

Key Synthetic Strategies

While no direct synthesis of this compound is reported, analogous chloropyridines and aminopropanols suggest feasible routes:

Nucleophilic Substitution on Chloropyridines

Reaction of 3,5-dichloro-4-iodopyridine with a protected (S)-3-amino-propanol derivative under Ullmann or Buchwald-Hartwig coupling conditions could install the aminopropanol moiety. For example, the use of palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos facilitates C–N bond formation .

Reductive Amination

Condensation of 3,5-dichloropyridine-4-carbaldehyde with nitromethane followed by asymmetric reduction (e.g., using Ru-BINAP catalysts) could yield the (S)-configured amino alcohol. This method mirrors protocols for synthesizing β-amino alcohols from nitroalkenes .

Purification and Characterization

-

Chromatography: Silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane isolates the product.

-

Spectroscopic Data:

-

¹H NMR: Expected signals include a triplet for the hydroxyl-bearing CH₂ (δ 3.5–3.7 ppm), a multiplet for the pyridyl protons (δ 8.2–8.6 ppm), and a broad singlet for the NH₂ group (δ 1.8–2.2 ppm).

-

¹³C NMR: The pyridyl carbons adjacent to chlorines resonate at δ 145–150 ppm, while the amino alcohol carbons appear at δ 50–70 ppm .

-

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water (estimated log P ≈ 0.5), driven by the hydroxyl and amino groups.

-

Stability: Susceptible to oxidative degradation at the amino group; storage under inert atmosphere (N₂/Ar) at −20°C is recommended .

Biological and Pharmacological Profile

Hypothesized Mechanisms of Action

The dichloropyridyl group may act as a pharmacophore targeting enzymes or receptors via halogen bonding. The amino alcohol side chain could facilitate membrane penetration or serve as a hydrogen-bond donor in active sites .

Toxicity Considerations

Structural analogs like 1,3-dichloro-2-propanol exhibit hepatotoxicity and genotoxicity via glutathione depletion and lipid peroxidation . While no data exist for this compound, similar metabolic pathways (e.g., CYP2E1-mediated oxidation) warrant caution in handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume